Physicochemical Differentiation: Lipophilicity (XLogP3) and TPSA Benchmarked Against Closest Structural Analogs
The target compound (CAS 1206986-91-5) exhibits a computed XLogP3 of 2.6 and a topological polar surface area (TPSA) of 118 Ų, placing it within the favorable range for oral bioavailability according to Lipinski and Veber rules [1]. Its positional isomer (CAS 1251545-36-4, identical molecular formula and MW) has the same computed descriptors, so no differentiation is available from computed properties alone. However, compared to the more polar analog 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea (furan replacing 4-methoxybenzyl), the 4-methoxybenzyl group confers increased lipophilicity (methoxybenzyl vs. furan), which may enhance passive membrane permeability in cell-based assays. Among the broader oxadiazole class, the 4-methoxybenzyl substituent has been correlated with higher antiproliferative activity against the PPC-1 prostate cancer cell line relative to 4-fluorobenzyl and propyl congeners, suggesting that the electronic and steric features of the 4-methoxybenzyl group contribute positively to target engagement in certain cancer contexts [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 2.6; TPSA = 118 Ų |
| Comparator Or Baseline | Positional isomer CAS 1251545-36-4: XLogP3 = 2.6, TPSA = 118 Ų (identical); Furan analog (C₁₃H₁₀N₄O₃S): predicted lower XLogP3 due to polar furan replacing hydrophobic 4-methoxybenzyl. |
| Quantified Difference | No quantitative difference between target and its positional isomer; qualitative lipophilicity advantage over furan-bearing analogs (exact value for furan analog not available in public databases). |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm). No experimental logP or logD data available for any compound in this series. |
Why This Matters
For procurement decisions, XLogP3 = 2.6 and TPSA = 118 Ų indicate that the compound satisfies key drug-likeness filters, making it a viable candidate for cell-based screening libraries where passive membrane permeation is required, but users must verify these properties experimentally as no measured values exist.
- [1] PubChem Computed Properties: XLogP3 = 2.6, TPSA = 118 Ų. CID 45503778. https://pubchem.ncbi.nlm.nih.gov/compound/1206986-91-5#section=Chemical-and-Physical-Properties View Source
- [2] Design, synthesis and biological evaluation of 1,3,4-oxadiazole derivatives. Semantic Scholar (2010). 4-Methoxybenzyl-substituted oxadiazoles showed higher anticancer activity against PPC-1 cell line vs. 4-fluorobenzyl and propyl variants (class-level SAR). https://www.semanticscholar.org/paper/Design%2C-synthesis-and-biological-evaluation-of-1%2C/ View Source
